molecular formula C8H9BrO2 B160026 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone CAS No. 133674-62-1

2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone

Cat. No. B160026
M. Wt: 217.06 g/mol
InChI Key: HQTVWKCYEADULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is a synthetic organic compound used in scientific research. It is a potent electrophilic brominating agent that is used to introduce a bromine atom into a variety of organic molecules.

Mechanism Of Action

The mechanism of action of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone involves the electrophilic bromination of organic molecules. The bromine atom is introduced into the molecule by attacking the electron-rich double bond or aromatic ring of the substrate. The resulting brominated product can be further used in a variety of chemical reactions, such as substitution, elimination, or reduction.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone. However, it is known that brominated compounds can have a variety of effects on biological systems, including antimicrobial, antiviral, and anticancer activities. Further research is needed to determine the specific effects of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone in lab experiments include its high reactivity and selectivity for bromination. It can be used to introduce a bromine atom into a variety of organic molecules, including those that are difficult to brominate using other methods. However, the limitations of using 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone include its toxicity and potential hazards associated with handling and storage. Careful precautions must be taken when using this compound in the lab.

Future Directions

There are several future directions for research involving 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone. One direction is to explore its potential as a brominating agent for the synthesis of new pharmaceuticals and natural products. Another direction is to investigate its biological activity and potential as an antimicrobial, antiviral, or anticancer agent. Additionally, further research is needed to determine the specific biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is achieved by reacting 2,5-dimethylfuran-3-carboxylic acid with phosphorus pentachloride to form 2,5-dimethylfuran-3-yl chloride. This intermediate is then reacted with magnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with ethyl chloroformate to form 2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone.

Scientific Research Applications

2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone is used in scientific research as a brominating agent to introduce a bromine atom into a variety of organic molecules. It is particularly useful in the synthesis of biologically active compounds, such as pharmaceuticals and natural products. It has been used in the synthesis of a number of natural products, including the alkaloid lycoposerramine R and the sesquiterpene lactone helenalin.

properties

CAS RN

133674-62-1

Product Name

2-Bromo-1-(2,5-dimethylfuran-3-yl)ethanone

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-1-(2,5-dimethylfuran-3-yl)ethanone

InChI

InChI=1S/C8H9BrO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3

InChI Key

HQTVWKCYEADULE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)C(=O)CBr

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CBr

synonyms

Ethanone, 2-bromo-1-(2,5-dimethyl-3-furanyl)- (9CI)

Origin of Product

United States

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